Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate
Description
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate is a fluorinated azepane derivative featuring a seven-membered saturated ring system. Key structural attributes include:
- Stereochemistry: The (6R)-hydroxy group introduces chirality, which is critical for interactions in biological systems.
- Substituents: Two fluorine atoms at the 3-position and a hydroxyl group at the 6-position.
- Functional groups: A tert-butyl carbamate (Boc) group at the 1-position, which serves as a protective group for amines in synthetic chemistry.
This compound is likely utilized as a pharmaceutical intermediate or precursor due to its fluorine substituents (enhancing metabolic stability) and hydroxyl group (enabling hydrogen bonding).
Properties
Molecular Formula |
C11H19F2NO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl (6R)-3,3-difluoro-6-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-8(15)4-5-11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
BFAPMBBDPHTYKX-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CCC(C1)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Protection
- Starting Material: 3,3-difluoropiperidin-4-ol or related fluorinated cyclic amines are commonly used as precursors.
- Protection: The nitrogen atom is protected by tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc2O) in an inert atmosphere, typically dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
| Reagent/Condition | Details |
|---|---|
| Boc2O | 1.0 equiv |
| Solvent | Dry dichloromethane or THF |
| Temperature | Room temperature (20℃) |
| Atmosphere | Nitrogen or argon (inert) |
| Reaction Time | 2 to 16 hours |
| Base | Triethylamine or potassium tert-butoxide |
| Yield | 70-82% |
In a flame-dried flask under nitrogen, 3,3-difluoropiperidin-4-ol (700 mg, 5.10 mmol) is dissolved in dry CH2Cl2 (50 mL). Boc2O (1.11 g, 5.10 mmol) is added, and the mixture is stirred at room temperature for 2 hours. After aqueous workup and drying, the tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is obtained as a yellow solid.
Hydroxylation and Reduction Steps
- The hydroxyl group at the 6-position (or 4-position in piperidine analogs) is introduced or modified by reduction of dihydroxy precursors using sodium borohydride (NaBH4) in ethanol.
- After reduction, acidification with dilute hydrochloric acid (3N HCl) is performed to quench the reaction and adjust pH.
Reaction conditions and yield:
| Reagent/Condition | Details |
|---|---|
| Sodium borohydride (NaBH4) | Excess (5 equiv or more) |
| Solvent | 95% Ethanol |
| Temperature | Ambient (room temperature) |
| Reaction Time | 3 hours |
| Acid quench | 3N HCl until gas evolution ceases |
| Workup | Extraction with ethyl acetate, drying |
| Yield | Moderate to good (e.g., 1.39 g from 3.10 g precursor) |
This step converts tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate to the corresponding monohydroxy derivative.
Oxidation to Ketone Intermediate
- The secondary alcohol is oxidized to the ketone using Dess-Martin periodinane (DMP) in dichloromethane at 0℃ to room temperature under inert atmosphere.
- This step is crucial for further functionalization.
| Reagent/Condition | Details |
|---|---|
| Dess-Martin periodinane | 2.4 equiv (15% solution in CH2Cl2) |
| Solvent | Dry dichloromethane (CH2Cl2) |
| Temperature | 0℃ to room temperature |
| Atmosphere | Nitrogen |
| Reaction Time | Until completion (~1-2 hours) |
| Workup | Saturated NaHCO3 and Na2SO3 washes |
| Yield | High (not explicitly stated) |
The product tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is obtained as a yellow solid after drying over molecular sieves.
Alkylation and Further Functionalization
- The ketone intermediate undergoes reactions such as Horner-Wadsworth-Emmons olefination using triethyl phosphonoacetate in THF with sodium hydride (NaH) at 0℃.
- This introduces ester or other substituents at the 6-position of the azepane ring.
| Reagent/Condition | Details |
|---|---|
| Triethyl phosphonoacetate | 1.1 equiv |
| Base | Sodium hydride (NaH), 1.2 equiv |
| Solvent | Dry THF |
| Temperature | 0℃ to room temperature |
| Reaction Time | 1-2 hours |
| Workup | Extraction with ethyl acetate, drying |
| Yield | Moderate to good (not specified) |
Final Steps: Purification and Salt Formation
- The crude product is purified by silica gel chromatography or reverse phase chromatography depending on polarity.
- Formation of trifluoroacetic acid (TFA) salt is common for improving solubility and stability.
- Analytical characterization includes LC-MS, $$^{1}H$$ NMR, and mass spectrometry confirming molecular weight and structure.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | Boc2O, triethylamine, CH2Cl2, RT, inert atm | 70-82 | Protects nitrogen as tert-butyl carbamate |
| 2 | Reduction | NaBH4, 95% EtOH, RT, acid quench | Moderate | Converts dihydroxy to monohydroxy derivative |
| 3 | Oxidation | Dess-Martin periodinane, CH2Cl2, 0℃ to RT | High | Forms ketone intermediate |
| 4 | Olefination/Alkylation | Triethyl phosphonoacetate, NaH, THF, 0℃ to RT | Moderate | Introduces ester or vinyl group |
| 5 | Purification and Salt Formation | Silica gel chromatography, TFA salt formation | - | Final product isolation and stabilization |
In-Depth Research Findings and Notes
- The stereochemistry at the 6-position (6R) is controlled by the starting material and reaction conditions, ensuring the desired enantiomer is obtained.
- Inert atmosphere (nitrogen or argon) is critical during Boc protection and oxidation steps to prevent side reactions.
- Use of molecular sieves during oxidation improves yield and purity by removing moisture.
- The fluorine atoms at the 3,3-positions increase the compound's metabolic stability and influence electronic properties, requiring careful handling during synthesis.
- Reaction monitoring by TLC and LC-MS is standard to ensure completion.
- Purification by chromatography uses gradients of ammonium hydroxide in isopropanol/ethyl acetate or reverse phase solvents to separate isomers and impurities.
- The final compound is often isolated as a trifluoroacetate salt to enhance solubility for biological assays.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-hydroxylated products.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares the target compound with two structurally related analogs:
Key Observations:
Fluorination Effects: The target compound’s 3,3-difluoro substituents increase molecular weight (251.28 vs. 229.27 in the oxo analog) and likely enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. Fluorine’s electron-withdrawing nature may alter ring conformation or pKa of adjacent groups.
Functional Group Variations: The 2-oxo group in the analog introduces a ketone, which may increase polarity and hydrogen-bonding capacity compared to the target compound’s hydroxyl group.
Stereochemical Considerations :
Stability and Toxicity
- Target Compound: No stability or toxicity data are available. However, the Boc group typically enhances solubility and stability during synthesis.
- Analog : Lacks toxicity data, but carbamates generally exhibit moderate stability and variable biological activity.
Biological Activity
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its unique structure, which includes a tert-butyl group and difluoro substitutions. Its chemical formula is CHFNO, and it has a molecular weight of approximately 250.25 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The difluoro group may enhance binding affinity to specific proteins, leading to increased biological activity. For instance, studies on polyfluoroalkyl compounds have demonstrated their ability to act as selective inhibitors of carboxylesterase (CaE) and other enzymes, suggesting that this compound could exhibit similar inhibitory effects .
In Vitro Studies
In vitro studies have shown that related compounds can exhibit significant biological activities such as:
- Enzyme Inhibition : Compounds with structural similarities have been identified as reversible inhibitors of acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission .
- Antioxidant Activity : Some derivatives demonstrate strong radical-scavenging properties comparable to established antioxidants like Trolox .
Case Studies
- Carboxylesterase Inhibition : A study focused on the synthesis and biological evaluation of polyfluoroalkyl derivatives found that elongation of the fluorinated chain significantly enhanced inhibitory activity against carboxylesterase. This suggests that this compound could be evaluated for similar effects .
- Metabolic Stability : The metabolic pathways of fluorinated compounds have been explored in model organisms such as C. elegans, indicating that certain fluorinated motifs can be metabolized efficiently without persistence in the environment, which is a critical consideration for drug development .
Data Table
| Property | Value |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 250.25 g/mol |
| CAS Number | 2839975-04-9 |
| Biological Targets | Carboxylesterase, Acetylcholinesterase |
| Antioxidant Activity | Comparable to Trolox |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to preserve the stereochemical integrity of the 6R-hydroxy group in Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate?
- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis during key steps such as hydroxyl group introduction or fluorination. Protecting groups like tert-butyl carbamates (e.g., in bicyclic systems) can stabilize intermediates and prevent racemization . Monitor stereochemistry via chiral HPLC or optical rotation analysis. Reaction conditions (e.g., low temperature, anhydrous solvents) should be optimized to minimize epimerization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting data between NMR and mass spectrometry be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants (e.g., fluorine splitting patterns for 3,3-difluoro groups) and DEPT/HSQC experiments .
- HRMS : Confirm molecular weight and fragmentation patterns.
- Resolution of Discrepancies : Repeat analyses under standardized conditions (e.g., deuterated solvent purity, calibration). Cross-validate with IR spectroscopy or X-ray crystallography if ambiguity persists .
Q. How can researchers ensure the stability of the azepane ring during synthesis under acidic or basic conditions?
- Methodological Answer : Avoid prolonged exposure to strong acids/bases that may hydrolyze the tert-butyl carbamate. Use mild deprotection agents (e.g., TFA in dichloromethane) and monitor reaction progress via TLC. Stabilize the ring with electron-withdrawing groups (e.g., fluorine atoms) to reduce strain .
Advanced Research Questions
Q. What experimental and computational approaches can resolve contradictions between predicted and observed fluorine-fluorine gauche effects in this compound?
- Methodological Answer :
- NMR Analysis : Measure coupling constants and compare with DFT-predicted values. Use NOE experiments to validate spatial proximity of fluorine atoms.
- Computational Modeling : Perform conformational sampling (e.g., Monte Carlo or MD simulations) to identify dominant rotamers. Adjust force-field parameters to match experimental data .
Q. How can diastereomer formation during the azepane ring-closing step be minimized?
- Methodological Answer :
- Optimize Reaction Parameters : Use high-dilution conditions to favor intramolecular cyclization over dimerization. Select catalysts (e.g., Grubbs II for olefin metathesis) that enhance stereoselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the desired diastereomer .
Q. What strategies are effective in isolating enantiomerically pure this compound from racemic mixtures?
- Methodological Answer :
- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid).
- Chromatography : Employ chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Validate purity via melting point analysis and specific rotation .
Q. How should researchers address discrepancies between theoretical and experimental pKa values for the 6-hydroxy group?
- Methodological Answer :
- Potentiometric Titration : Measure experimental pKa in aqueous or mixed solvents (e.g., DMSO/water).
- Computational Refinement : Adjust solvation models (e.g., COSMO-RS) in DFT calculations to account for solvent effects. Compare with structurally similar compounds (e.g., tert-butyl-protected alcohols) for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
